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Introduction
Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic agents

globally.[1][2][3] Despite its century-long clinical use, the precise mechanisms underlying its

therapeutic effects remain a subject of extensive research and debate.[4][5] Unlike non-

steroidal anti-inflammatory drugs (NSAIDs), paracetamol exhibits weak anti-inflammatory

activity peripherally.[2][4][6] Preclinical animal studies have been instrumental in unraveling its

complex pharmacodynamic profile, revealing a multi-target mechanism of action that is

predominantly central.[4][7][8] This technical guide provides a comprehensive overview of the

pharmacodynamics of paracetamol as elucidated through preclinical animal research, with a

focus on its mechanisms of action, experimental protocols, and quantitative data.

Core Mechanisms of Action in Preclinical Models
The analgesic and antipyretic effects of paracetamol are not attributed to a single pathway but

rather a combination of central and, to a lesser extent, peripheral mechanisms.

Central Metabolism and the Role of AM404
A significant body of evidence points to paracetamol acting as a prodrug, with its central effects

mediated by its metabolite, N-arachidonoylphenolamine (AM404).[1][7][9]
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Metabolic Pathway: In the liver, paracetamol is deacetylated to its precursor, p-aminophenol.

[9] Following transport to the brain, p-aminophenol is conjugated with arachidonic acid by the

enzyme fatty acid amide hydrolase (FAAH) to form AM404.[8][9]

Endocannabinoid System Modulation: The antinociceptive effects of paracetamol are

significantly attenuated in cannabinoid receptor type 1 (CB1) knockout mice and by CB1

receptor antagonists.[10][11][12] AM404 is a weak agonist of CB1 receptors and also acts as

an inhibitor of the endocannabinoid transporter, increasing the synaptic levels of endogenous

cannabinoids like anandamide.[1] This enhanced cannabinoid signaling is believed to be a

key contributor to paracetamol's analgesic properties.[13][14]

TRPV1 Channel Activation: AM404 is a potent activator of the transient receptor potential

vanilloid 1 (TRPV1) channel in the central nervous system.[7][9] Unlike its peripheral

counterpart where activation leads to nociception, supraspinal TRPV1 activation induces

anti-nociception.[9] The analgesic effect of paracetamol is diminished in TRPV1 knockout

mice.[9]

Peripheral Sodium Channel Inhibition: Recent studies have uncovered a peripheral role for

AM404. It can be produced by primary sensory neurons and directly inhibits voltage-gated

sodium channels (NaV1.7 and NaV1.8), which are crucial for pain signal transmission.[15]

[16] This action effectively blocks the generation of action potentials at the source,

preventing pain signals from reaching the spinal cord.[15][16]
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Central metabolism of paracetamol to AM404 and subsequent signaling.
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Modulation of the Descending Serotonergic Pathway
Paracetamol's analgesic effect is strongly linked to the potentiation of the descending

serotonergic inhibitory pathway, which originates in the brainstem and modulates nociceptive

signals at the spinal cord level.[6][8][17][18]

Preclinical studies in rats and mice have shown that the antinociceptive effect of paracetamol

is reduced or abolished by lesioning serotonergic pathways (e.g., with 5,6-DHT or 5,7-DHT)

or by depleting serotonin levels.[19][20][21]

The effect is mediated by several spinal serotonin receptor subtypes, with evidence

implicating 5-HT₁, 5-HT₂, 5-HT₃, and 5-HT₇ receptors.[18][20][21][22][23][24] Antagonists for

these receptors have been shown to block paracetamol-induced analgesia in various animal

models.[20][23]

Cyclooxygenase (COX) Inhibition
The role of COX inhibition in paracetamol's mechanism has been a long-standing topic of

discussion.[4]

Central Action: Paracetamol is a weak inhibitor of COX-1 and COX-2 in peripheral tissues,

especially in the presence of high peroxide levels found at sites of inflammation.[2][17][25]

[26] However, it is a more potent inhibitor of prostaglandin synthesis within the central

nervous system, where peroxide levels are lower.[4][6] The antipyretic effect, in particular, is

attributed to the inhibition of pyrogenic prostaglandin E₂ (PGE₂) synthesis in the brain.[4][27]

[28]

COX-3 Hypothesis: The discovery of a COX-1 splice variant, termed COX-3, which is

potently inhibited by paracetamol, was initially proposed as its primary target.[26] However,

this variant is not functionally significant in humans, and this theory is now considered less

likely to be the main mechanism.[26]

Selective COX-2 Inhibition: Some studies suggest that paracetamol acts as a selective COX-

2 inhibitor under specific conditions, which could explain its analgesic effects without the

gastrointestinal side effects of non-selective NSAIDs.[17][29][30] In vitro, paracetamol shows

a 4.4-fold selectivity for COX-2 over COX-1.[29]
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TRPA1 Channel Activation
More recent evidence has implicated the Transient Receptor Potential Ankyrin 1 (TRPA1)

channel in paracetamol's actions.

Electrophilic metabolites of paracetamol, such as N-acetyl-p-benzoquinone imine (NAPQI),

can activate TRPA1 channels in the spinal cord.[31]

The antinociceptive effects of both systemic and spinal administration of paracetamol are lost

in TRPA1 knockout mice.[31] This spinal TRPA1 activation represents another facet of its

complex analgesic mechanism.[31] The hypothermic (at high doses), but not the antipyretic,

effect of paracetamol is also mediated by TRPA1.[27][28][32]
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Peripheral mechanism of paracetamol via local AM404 production.

Quantitative Pharmacodynamic Data
The following tables summarize quantitative data from various preclinical animal studies,

demonstrating the analgesic and antipyretic efficacy of paracetamol.

Table 1: Analgesic and Antihyperalgesic Efficacy of Paracetamol in Rodent Models
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Animal
Model

Species/Str
ain

Paracetamo
l Dose

Route
Efficacy/Ou
tcome

Citation(s)

Formalin Test

(Phase I)
Rat 400 mg/kg p.o.

36.9%

inhibition of

nociceptive

behavior

[33]

Formalin Test

(Phase II)
Rat 400 mg/kg p.o.

61.5%

inhibition of

nociceptive

behavior

[33]

Carrageenan-

induced

Hyperalgesia

Rat

(Holtzman)
60-360 mg/kg s.c.

Dose-

dependent

reversal of

hyperalgesia

[2]

Inflammatory

Pain

(Zymosan A)

Mouse 200 mg/kg p.o.

Significant

increase in

paw

withdrawal

threshold

[13]

Paw

Pressure Test

Rat

(Sprague-

Dawley)

100-200 µ

g/rat
i.t.

Significant

antinociceptiv

e effect

[23]

Paw

Pressure Test

Rat

(Sprague-

Dawley)

50-300 mg/kg i.v.

Significant

antinociceptiv

e effect

[23]

Hot Plate

Test
Mouse 300 mg/kg s.c.

Antinocicepti

on lost in

Trpa1-/- mice

[31]

Spinal

Antinocicepti

on

Mouse (ICR)
137 µg

(ED₅₀)
i.t.

Dose-related

antinociceptio

n

[5]
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Spinal/Supra

spinal

Synergy

Mouse (ICR) 57 µg (ED₅₀) i.t. + i.c.v.

Synergistic

antinociceptio

n

[5]

Table 2: Antipyretic Efficacy of Paracetamol in Rodent Models

Fever
Model

Species/Str
ain

Paracetamo
l Dose

Route
Efficacy/Ou
tcome

Citation(s)

LPS-induced

Fever

Mouse (WT &

TRPA1 KO)
150 mg/kg i.p.

Abolished

fever in both

genotypes

[27][28]

LPS-induced

Fever
Mouse 150 mg/kg i.p.

Suppressed

LPS-induced

elevation of

brain PGE₂

[27][28]

Endotoxin-

induced

Fever

Mouse (WT) Not specified Not specified

Reduced

fever and

hypothalamic

PGE₂

synthesis

[6]

Endotoxin-

induced

Fever

Mouse (COX-

1-/-)
Not specified Not specified

Antipyretic

effect

significantly

attenuated

[6]

Table 3: In Vitro/Ex Vivo Cyclooxygenase (COX) Inhibition Data
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Target System IC₅₀ / Inhibition % Citation

COX-1
Human whole blood

(in vitro)
IC₅₀ = 113.7 µmol/L [29]

COX-2
Human whole blood

(in vitro)
IC₅₀ = 25.8 µmol/L [29]

COX-1
Human whole blood

(ex vivo)

Max inhibition: 56%

(after 1000mg oral

dose)

[29]

COX-2
Human whole blood

(ex vivo)

Max inhibition: 83%

(after 1000mg oral

dose)

[29]

PGE₂ Synthesis
LPS-stimulated

microglia

Complete inhibition at

therapeutic

concentrations

[34]

PGE₂ & PGF₂α

Synthesis

Human rheumatoid

synoviocytes

IC₅₀ = 7.2 µM (PGE₂)

& 4.2 µM (PGF₂α)
[35]

Experimental Protocols in Preclinical Research
Detailed and standardized protocols are critical for the reliable assessment of paracetamol's

pharmacodynamics.

Animal Models
Species: Male Wistar, Sprague-Dawley, or Holtzman rats (140-200g) and male BALB/c or

C57BL/6 mice are commonly used.[2][20]

Housing: Animals are typically housed in groups with a 12-hour light/dark cycle and provided

with ad libitum access to food and water. All procedures must adhere to institutional and

national ethical guidelines for animal experimentation.[2]

Nociceptive and Inflammatory Pain Models
Formalin Test:
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Procedure: A dilute formalin solution (e.g., 2.5-5%, 50-100 µL) is injected subcutaneously

into the dorsal or plantar surface of a hind paw.[19][33]

Observation: The animal is placed in an observation chamber, and the cumulative time

spent licking, biting, or flinching the injected paw is recorded.

Phases: The test has two distinct phases: an early, acute phase (0-5 minutes post-

injection) and a late, tonic/inflammatory phase (20-40 minutes post-injection).[33]

Paracetamol is assessed for its ability to reduce nociceptive behaviors in one or both

phases.[33]

Carrageenan-Induced Inflammatory Hyperalgesia:

Procedure: Inflammation is induced by an intraplantar injection of λ-carrageenan (e.g., 250

µg in saline) into a hind paw.[2]

Measurement: Mechanical hyperalgesia (a reduced pain threshold) is measured using an

analgesy-meter (e.g., Randall-Selitto test) or von Frey filaments. A progressively

increasing pressure is applied to the paw, and the pressure at which the animal withdraws

its paw is recorded as the nociceptive threshold.[2]

Timeline: A baseline threshold is measured before carrageenan injection. Paracetamol or

vehicle is administered (e.g., subcutaneously 30 minutes before carrageenan), and

thresholds are re-measured at set intervals for several hours.[2]
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Workflow for the carrageenan-induced hyperalgesia model in rats.
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Pyresis (Fever) Models
Induction: Fever is typically induced by an intraperitoneal (i.p.) or intravenous (i.v.) injection

of a pyrogen, most commonly lipopolysaccharide (LPS) from E. coli.[27][28]

Temperature Measurement: Core body temperature is monitored using a rectal probe or

telemetry transmitters. A baseline temperature is established before LPS injection.

Treatment: Paracetamol or vehicle is administered either prophylactically (before LPS) or

therapeutically (after fever has developed).[6] The reduction in body temperature compared

to the vehicle-treated group indicates antipyretic activity.

Mechanistic Investigation Protocols
Pharmacological Antagonism: To probe specific pathways, selective receptor antagonists are

co-administered with paracetamol. For example, a 5-HT₃ antagonist like tropisetron can be

given intrathecally to investigate the role of spinal serotonergic receptors.[23][24]

Chemical Lesioning: Specific neuronal pathways can be destroyed to assess their role.

Intrathecal injection of 5,7-dihydroxytryptamine (5,7-DHT) is used to selectively lesion

descending serotonergic nerve terminals in the spinal cord.[20] The effect of paracetamol is

then tested in these lesioned animals compared to sham controls.

Genetically Modified Animals: The use of knockout (KO) mice (e.g., CB1⁻/⁻, TRPV1⁻/⁻,

TRPA1⁻/⁻, COX-1⁻/⁻) has been pivotal.[6][9][10][31] Comparing the analgesic or antipyretic

response to paracetamol in KO mice versus their wild-type littermates provides direct

evidence for the involvement of a specific protein.

Conclusion
Preclinical animal studies have transformed our understanding of paracetamol's

pharmacodynamics from that of a simple COX inhibitor to a complex, multi-faceted agent with a

predominantly central mechanism of action. The key pathway involves its metabolism to AM404

in the CNS, which subsequently modulates the endocannabinoid and TRPV1 systems.

Concurrently, paracetamol reinforces descending serotonergic inhibitory pathways and may

selectively inhibit central COX activity to exert its analgesic and antipyretic effects. Emerging

evidence also points to roles for TRPA1 channels and peripheral sodium channels. This
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intricate profile explains its unique clinical characteristics—potent analgesia and antipyresis

with minimal peripheral anti-inflammatory effects and a favorable gastrointestinal safety profile

compared to traditional NSAIDs. Future preclinical research should continue to dissect the

interplay between these diverse pathways and explore how they contribute to its efficacy in

different pathological pain states.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Paracetamol - Wikipedia [en.wikipedia.org]

2. Different mechanisms underlie the analgesic actions of paracetamol and dipyrone in a rat
model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. tandfonline.com [tandfonline.com]

5. Discovery of "self-synergistic" spinal/supraspinal antinociception produced by
acetaminophen (paracetamol) - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action -
PMC [pmc.ncbi.nlm.nih.gov]

7. tandfonline.com [tandfonline.com]

8. Paracetamol (Acetaminophen): mechanisms of action - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of
Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC
[pmc.ncbi.nlm.nih.gov]

10. Acetaminophen attenuates pathological pain through a mechanism that requires CB1
cannabinoid receptors and the enzyme diacylglycerol lipase in mice - PMC
[pmc.ncbi.nlm.nih.gov]

11. Acetaminophen Relieves Inflammatory Pain through CB1 Cannabinoid Receptors in the
Rostral Ventromedial Medulla - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b033506?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Paracetamol
https://pmc.ncbi.nlm.nih.gov/articles/PMC2259218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2259218/
https://www.mdpi.com/2227-9717/10/4/687
https://www.tandfonline.com/doi/full/10.1080/23328940.2021.1886392
https://pubmed.ncbi.nlm.nih.gov/10991992/
https://pubmed.ncbi.nlm.nih.gov/10991992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8654482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8654482/
https://www.tandfonline.com/doi/abs/10.2147/JPR.S393809
https://pubmed.ncbi.nlm.nih.gov/18811827/
https://pubmed.ncbi.nlm.nih.gov/18811827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10066900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10066900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10066900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12132488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12132488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12132488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6596108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6596108/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. researchgate.net [researchgate.net]

13. jneurosci.org [jneurosci.org]

14. biorxiv.org [biorxiv.org]

15. pnas.org [pnas.org]

16. pharmacally.com [pharmacally.com]

17. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

18. tandfonline.com [tandfonline.com]

19. Antinociceptive effect of paracetamol in rats is partly dependent on spinal serotonergic
systems - PubMed [pubmed.ncbi.nlm.nih.gov]

20. Systemic paracetamol-induced analgesic and antihyperalgesic effects through activation
of descending serotonergic pathways involving spinal 5-HT₇ receptors - PubMed
[pubmed.ncbi.nlm.nih.gov]

21. turkjps.org [turkjps.org]

22. Effect of drugs modulating serotonergic system on the analgesic action of paracetamol in
mice - PMC [pmc.ncbi.nlm.nih.gov]

23. Paracetamol exerts a spinal antinociceptive effect involving an indirect interaction with 5-
hydroxytryptamine3 receptors: in vivo and in vitro evidence - PubMed
[pubmed.ncbi.nlm.nih.gov]

24. researchgate.net [researchgate.net]

25. researchgate.net [researchgate.net]

26. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel
Mechanisms of Action [frontiersin.org]

27. The antipyretic effect of paracetamol occurs independent of transient receptor potential
ankyrin 1–mediated hypothermia and is associated with prostaglandin inhibition in the brain |
Lund University [lunduniversity.lu.se]

28. The antipyretic effect of paracetamol occurs independent of transient receptor potential
ankyrin 1‐mediated hypothermia and is associated with prostaglandin inhibition in the brain |
Semantic Scholar [semanticscholar.org]

29. researchgate.net [researchgate.net]

30. Paracetamol and cyclooxygenase inhibition: is there a cause for concern? - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.researchgate.net/publication/7334603_The_analgesic_activity_of_Paracetamol_is_prevented_by_the_blockade_of_cannabinoid_CB1_receptors
https://www.jneurosci.org/content/jneuro/38/2/322.full.pdf
https://www.biorxiv.org/content/10.1101/2025.05.08.652937v1
https://www.pnas.org/doi/10.1073/pnas.2413811122
https://pharmacally.com/the-hidden-pain-pathway-paracetamol-acetaminophen-metabolite-am404-blocks-peripheral-sodium-channels-a-new-mechanism-uncovered/
https://pubmed.ncbi.nlm.nih.gov/15662292/
https://www.tandfonline.com/doi/pdf/10.1080/23328940.2021.1886392
https://pubmed.ncbi.nlm.nih.gov/1904822/
https://pubmed.ncbi.nlm.nih.gov/1904822/
https://pubmed.ncbi.nlm.nih.gov/22206817/
https://pubmed.ncbi.nlm.nih.gov/22206817/
https://pubmed.ncbi.nlm.nih.gov/22206817/
https://turkjps.org/articles/the-contribution-of-serotonergic-receptors-and-nitric-oxide-systems-in-the-analgesic-effect-of-acetaminophen-an-overview-of-the-last-decade/tjps.galenos.2018.35403
https://pmc.ncbi.nlm.nih.gov/articles/PMC4900001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4900001/
https://pubmed.ncbi.nlm.nih.gov/8764329/
https://pubmed.ncbi.nlm.nih.gov/8764329/
https://pubmed.ncbi.nlm.nih.gov/8764329/
https://www.researchgate.net/publication/11328095_Paracetamol_exerts_a_spinal_tropisetron-reversible_antinociceptive_effect_in_an_inflammatory_pain_model_in_rats
https://www.researchgate.net/publication/226345710_Inhibition_of_prostaglandin_synthesis_in_intact_cells_by_paracetamol_acetaminophen
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.580289/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.580289/full
https://www.lunduniversity.lu.se/lup/publication/cec712ae-4088-4df8-b88c-440ed5305f46
https://www.lunduniversity.lu.se/lup/publication/cec712ae-4088-4df8-b88c-440ed5305f46
https://www.lunduniversity.lu.se/lup/publication/cec712ae-4088-4df8-b88c-440ed5305f46
https://www.semanticscholar.org/paper/The-antipyretic-effect-of-paracetamol-occurs-of-and-Mirrasekhian-Nilsson/3936c4fc91e264de47870e21ed313d6f0447a1b2
https://www.semanticscholar.org/paper/The-antipyretic-effect-of-paracetamol-occurs-of-and-Mirrasekhian-Nilsson/3936c4fc91e264de47870e21ed313d6f0447a1b2
https://www.semanticscholar.org/paper/The-antipyretic-effect-of-paracetamol-occurs-of-and-Mirrasekhian-Nilsson/3936c4fc91e264de47870e21ed313d6f0447a1b2
https://www.researchgate.net/publication/5958229_Acetaminophen_paracetamol_is_a_selective_cyclooxygenase-2_inhibitor
https://pubmed.ncbi.nlm.nih.gov/22039164/
https://pubmed.ncbi.nlm.nih.gov/22039164/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


31. TRPA1 mediates spinal antinociception induced by acetaminophen and the cannabinoid
Δ(9)-tetrahydrocannabiorcol - PubMed [pubmed.ncbi.nlm.nih.gov]

32. TRPA1 mediates the hypothermic action of acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]

33. Orally administered paracetamol does not act locally in the rat formalin test: evidence for
a supraspinal, serotonin-dependent antinociceptive mechanism - PubMed
[pubmed.ncbi.nlm.nih.gov]

34. Paracetamol effectively reduces prostaglandin E2 synthesis in brain macrophages by
inhibiting enzymatic activity of cyclooxygenase but not phospholipase and prostaglandin E
synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

35. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

To cite this document: BenchChem. [The Pharmacodynamics of Paracetamol: An In-depth
Guide to Preclinical Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033506#pharmacodynamics-of-paracetamol-in-
preclinical-animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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